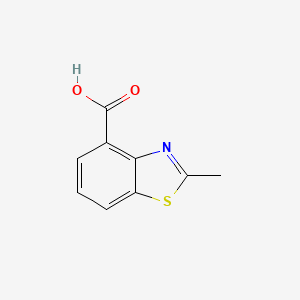

2-Methylbenzothiazole-4-carboxylic acid

Vue d'ensemble

Description

2-Methylbenzothiazole-4-carboxylic acid is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring substituted with a methyl group at the 2-position and a carboxylic acid group at the 4-position. The molecular formula of this compound is C9H7NO2S, and it has a molecular weight of 193.22 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazole derivatives, including 2-Methylbenzothiazole-4-carboxylic acid, can be achieved through various synthetic pathways. Common methods include:

Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.

Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

Biginelli Reaction: A multi-component reaction involving urea, aldehydes, and β-keto esters.

Industrial Production Methods: Industrial production often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield. These methods are favored for their operational simplicity and ability to produce high yields with minimal by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylbenzothiazole-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

2-Methylbenzothiazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methylbenzothiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits for neurodegenerative and psychiatric disorders .

Comparaison Avec Des Composés Similaires

2-Aminothiazole-4-carboxylic acid: Shares a similar structure but with an amino group instead of a methyl group.

2-Methylbenzothiazole: Lacks the carboxylic acid group.

Benzothiazole: The parent compound without any substituents.

Uniqueness: 2-Methylbenzothiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

2-Methylbenzothiazole-4-carboxylic acid (MBTCA) is a compound within the benzothiazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the current understanding of MBTCA's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₉H₇N₁O₂S

- Molecular Weight : 195.22 g/mol

- Structure : The compound consists of a benzothiazole ring substituted with a carboxylic acid group at the 4-position and a methyl group at the 2-position.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MBTCA. It has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

MBTCA has been investigated for its potential as an anticancer agent. It exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

Case Study:

A study evaluated the effects of MBTCA on human breast cancer cells (MCF-7). The results indicated that MBTCA reduced cell viability by approximately 50% at a concentration of 20 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early and late apoptotic cells, suggesting that MBTCA triggers apoptosis in these cells.

Antioxidant Activity

MBTCA also demonstrates significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is critical in preventing cellular damage associated with various diseases.

Research Findings:

In vitro assays showed that MBTCA effectively increased the levels of endogenous antioxidants such as glutathione (GSH) and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

The biological activity of MBTCA can be attributed to several mechanisms:

- Membrane Disruption : By integrating into bacterial membranes, MBTCA alters membrane permeability.

- Apoptosis Induction : It activates caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Defense Activation : It enhances the body's natural antioxidant defenses against oxidative stress.

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVMGTFQDPAPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.